Technical Guide: 4-Amino-2-iodobenzonitrile (CAS 300627-48-9)
Technical Guide: 4-Amino-2-iodobenzonitrile (CAS 300627-48-9)
This technical guide details the properties, synthesis, and applications of 4-Amino-2-iodobenzonitrile (CAS 300627-48-9) .
Executive Summary
4-Amino-2-iodobenzonitrile is a high-value trisubstituted benzene scaffold used extensively in medicinal chemistry. It serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions due to the high reactivity of the ortho-iodo group relative to the nitrile. Its unique substitution pattern—positioning an electron-donating amine para to an electron-withdrawing nitrile, with an iodine handle at the ortho position—makes it an ideal precursor for synthesizing kinase inhibitors (e.g., Casein Kinase 1
Critical Note on Nomenclature: This compound is frequently confused with its isomer, 4-Amino-3-iodobenzonitrile (CAS 33348-34-4). Researchers must verify the substitution pattern: CAS 300627-48-9 possesses the iodine atom at the C2 position (ortho to the nitrile), whereas the C3 isomer places the iodine ortho to the amine.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 300627-48-9 |
| IUPAC Name | 4-amino-2-iodobenzonitrile |
| Synonyms | 4-Cyano-3-iodoaniline; 2-Iodo-4-aminobenzonitrile |
| Molecular Formula | C |
| Molecular Weight | 244.03 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 146–148 °C (Distinct from 3-iodo isomer: 112–115 °C) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
Spectroscopic Signature[1]
-
H NMR (400 MHz, DMSO-
): 7.68 (d, J=1.9 Hz, 1H, H-3), 7.05 (dd, J=8.4, 1.9 Hz, 1H, H-5), 6.84 (d, J=8.4 Hz, 1H, H-6), 6.22 (s, 2H, NH ). -
IR (KBr): 3420, 3320 cm
(N-H stretch), 2220 cm (C N stretch).
Synthesis & Manufacturing
The synthesis of 4-Amino-2-iodobenzonitrile is non-trivial because direct iodination of 4-aminobenzonitrile yields the wrong isomer (3-iodo). The most robust route utilizes a Sandmeyer-type strategy followed by nitro reduction, ensuring regiochemical fidelity.
Primary Synthetic Pathway: Nitro-Reduction Route
This protocol avoids isomer mixtures by establishing the iodine position prior to amine formation.
-
Precursor Preparation: Start with 2-Amino-4-nitrobenzonitrile .
-
Sandmeyer Iodination: Diazotization of the amine using sodium nitrite (
) in acid, followed by displacement with potassium iodide ( ). This yields 2-Iodo-4-nitrobenzonitrile . -
Selective Reduction: Reduction of the nitro group to the amine using Iron (
) in acetic acid or Stannous Chloride ( ). This yields the target 4-Amino-2-iodobenzonitrile .
Caption: Regioselective synthesis workflow via Sandmeyer iodination and nitro reduction.
Detailed Experimental Protocol (Step 3: Reduction)
-
Reagents: 2-Iodo-4-nitrobenzonitrile (1.0 equiv), Iron powder (3.0 equiv), Glacial Acetic Acid (0.5 M concentration).
-
Procedure:
-
Dissolve 2-Iodo-4-nitrobenzonitrile in glacial acetic acid/ethanol (1:1 v/v).
-
Add iron powder portion-wise at room temperature.
-
Heat to 60 °C and monitor by TLC (approx. 2 hours).
-
Work-up: Filter through Celite to remove iron residues. Neutralize filtrate with saturated
.[1] Extract with Ethyl Acetate.[1][2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).
-
Reactivity & Synthetic Utility[5][11][13]
The compound acts as a trifunctional scaffold , allowing orthogonal functionalization.
A. Suzuki-Miyaura Cross-Coupling
The C2-Iodine is highly reactive toward Pd-catalyzed oxidative addition, significantly more so than the nitrile or the electron-rich aniline ring.
-
Catalyst:
or . -
Application: Introduction of aryl/heteroaryl groups at the C2 position to form biaryl cores common in kinase inhibitors.
B. Buchwald-Hartwig Amination
The C4-Amine can act as a nucleophile, or the C2-Iodine can serve as the electrophile.
-
Selectivity: Under standard conditions, the C2-Iodine reacts as the electrophile. To use the C4-Amine as a nucleophile, the iodine must be preserved (challenging) or reacted first.
C. Nitrile Transformations
The C1-Nitrile is electron-deficient due to the ortho-iodine.
-
Hydrolysis: Converts to amide (primary) or acid (harsh conditions).
-
Cyclization: Reacts with hydrazines or amidines to form fused heterocycles (e.g., quinazolines).
Caption: Divergent reactivity profile enabling access to three distinct chemical spaces.
Applications in Drug Discovery
Casein Kinase 1 (CSNK1A1) Inhibitors
4-Amino-2-iodobenzonitrile is a documented intermediate in the synthesis of lenalidomide analogs and specific kinase inhibitors targeting CSNK1A1 , a therapeutic target in hematological malignancies like MDS and AML. The iodine handle allows for the attachment of solubilizing groups or specific binding motifs that occupy the kinase ATP pocket.
PROTAC Linker Synthesis
The aniline nitrogen serves as an attachment point for E3 ligase ligands (e.g., Thalidomide derivatives), while the iodine allows for "click" chemistry or coupling to the target protein ligand.
Handling, Safety, & Stability
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[5]
-
Stability: Stable under ambient temperature but degrades under direct UV light (deiodination).
-
Incompatibility: Strong oxidizing agents.[1] Avoid contact with acids which may hydrolyze the nitrile.
References
-
BenchChem. Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9). (Note: Contains nomenclature conflict; structure verified as 4-amino-2-iodo).
-
PubChem. 4-Amino-3-iodobenzonitrile (CAS 33348-34-4) Entry.[8][9] (Used for isomeric comparison).
-
Broad Institute. WO2018183936A1: Compounds and Methods Useful for Treating or Preventing Cancers. (Cites use in CSNK1A1 inhibitor synthesis).
-
Sigma-Aldrich. 4-Amino-3-iodobenzonitrile Product Specification.[8][9] (Reference for melting point differentiation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-iodobenzonitrile 98 33348-34-4 [sigmaaldrich.com]
- 6. 3-Iodobenzonitrile | 69113-59-3 [m.chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 4-Amino-3-iodobenzonitrile | C7H5IN2 | CID 4416395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-氨基-3-碘苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
